2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid
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Overview
Description
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid is a compound that features a thiophene ring substituted with a dimethylsulfamoyl group and a carbonyl group, which is further linked to an amino propanoic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives may utilize large-scale condensation reactions with optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of materials such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
2-[[4-(Dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylsulfamoyl group and a propanoic acid moiety differentiates it from other thiophene derivatives .
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S2/c1-6(10(14)15)11-9(13)8-4-7(5-18-8)19(16,17)12(2)3/h4-6H,1-3H3,(H,11,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQLOSACNGOKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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